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Cat. No.: B575345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl), with the

CAS number 186800-61-3, is a functionalized phospholipid of significant interest in the fields of

drug delivery, biomaterials, and cell membrane research.[1] This synthetic lipid is derived from

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), a naturally occurring phospholipid.

The key structural feature of 16:0 Succinyl PE is the presence of a succinyl group attached to

the primary amine of the phosphoethanolamine headgroup. This modification introduces a

terminal carboxylic acid, imparting a negative charge and pH-sensitive properties to the lipid,

making it a valuable component in the design of advanced drug delivery systems such as pH-

responsive liposomes.[2]

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, experimental protocols, and applications of 16:0 Succinyl PE, with a focus on its

role in the development of targeted and controlled-release nanocarriers.

Physicochemical Properties
The unique characteristics of 16:0 Succinyl PE stem from its amphipathic nature, combining

the hydrophobic properties of its two palmitoyl (16:0) fatty acid chains with a hydrophilic

succinylated phosphoethanolamine headgroup.
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Property Value

CAS Number 186800-61-3

Molecular Formula C41H77NNaO11P

Molecular Weight 814.01 g/mol

Appearance White to off-white powder

Solubility Soluble in chloroform and methanol.[1]

Melting Point

Data for the N-succinylated form is not readily

available. The parent compound, DPPE, has a

melting point of 195-199 °C.[3]

pKa of Succinyl Group

The pKa of the terminal carboxylic acid is crucial

for its pH-sensitive behavior. The pKa of

succinic acid is pKa1 = 4.16 and pKa2 = 5.61.[4]

In the context of the N-succinyl-ethanolamine

headgroup, the pKa is expected to be in a

similar range, allowing for protonation in mildly

acidic environments (pH < 6), which is

characteristic of tumor microenvironments and

endosomal compartments.

Storage Store at -20°C in a dry and dark place.[1]

Synthesis and Characterization
The synthesis of 16:0 Succinyl PE is typically achieved through the reaction of 1,2-dipalmitoyl-

sn-glycero-3-phosphoethanolamine (DPPE) with succinic anhydride.

Synthetic Pathway
The synthesis involves the nucleophilic attack of the primary amine of DPPE on one of the

carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the

formation of an amide bond.
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Caption: Synthetic workflow for 16:0 Succinyl PE.

Experimental Protocol: Synthesis of 16:0 Succinyl PE
While a specific, detailed protocol for the synthesis of 16:0 Succinyl PE is not readily available

in the public domain, a general procedure based on the synthesis of similar N-acylated

phosphatidylethanolamines can be outlined as follows. Researchers should optimize the

reaction conditions for their specific needs.

Dissolution: Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) in a

suitable anhydrous aprotic solvent (e.g., chloroform or dichloromethane) containing a slight

molar excess of a non-nucleophilic base, such as triethylamine. The base acts as a

scavenger for the succinic acid byproduct.

Reaction: To the stirred solution of DPPE, add a slight molar excess of succinic anhydride

dissolved in the same solvent.
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Incubation: Allow the reaction to proceed at room temperature with continuous stirring for

several hours to overnight. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Quenching and Washing: After the reaction is complete, the mixture can be washed with a

dilute aqueous acid solution to remove excess triethylamine, followed by washing with water

to remove any remaining water-soluble byproducts.

Purification: The crude product is then purified using column chromatography on silica gel. A

gradient of chloroform and methanol is typically used for elution.

Characterization: The purified 16:0 Succinyl PE should be characterized to confirm its

identity and purity using techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are used to

confirm the structure. The ¹H NMR spectrum should show characteristic peaks for the

palmitoyl chains, the glycerol backbone, the phosphoethanolamine headgroup, and the

newly introduced succinyl group.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be

used to confirm the molecular weight of the product.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the

functional groups present in the molecule, including the amide and carboxylic acid groups

from the succinylation.

Biological Role and Signaling Pathways
The biological role of 16:0 Succinyl PE is primarily contextual, depending on its incorporation

into lipid-based delivery systems. On its own, it is not known to have a specific signaling

function within cells. However, as a component of liposomes or nanoparticles, it significantly

influences their interaction with biological systems.

The parent molecule, phosphatidylethanolamine (PE), is a major component of biological

membranes and is involved in various cellular processes, including membrane fusion and

fission, and maintaining membrane curvature. The introduction of the N-succinyl group modifies

these properties and imparts new functionalities.
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The primary "signaling" role of 16:0 Succinyl PE is its response to pH changes. In acidic

environments, such as those found in tumor tissues or within endosomes, the carboxyl group of

the succinyl moiety becomes protonated. This neutralizes the negative charge of the

headgroup, leading to a change in the lipid's conformation and a destabilization of the lipid

bilayer of the carrier particle. This pH-triggered instability is the key to the controlled release of

encapsulated drugs.

Physiological pH (7.4) Acidic Environment (pH < 6)

Stable Liposome
(Succinyl group deprotonated, negatively charged) Protonation of Succinyl GroupLower pH Liposome Destabilization Drug Release

Click to download full resolution via product page

Caption: pH-triggered drug release mechanism.

The cellular uptake of liposomes containing 16:0 Succinyl PE is generally believed to occur

through endocytosis.[6] The specific pathway (e.g., clathrin-mediated endocytosis, caveolae-

mediated endocytosis, or macropinocytosis) can depend on the overall size, charge, and

surface modifications of the liposome.[3] Once inside the cell, the liposomes are trafficked to

endosomes, which have a progressively lower internal pH. This acidic environment triggers the

destabilization of the liposome and the release of its cargo into the cytoplasm.[7][8]

Experimental Protocols
Preparation of pH-Sensitive Liposomes using 16:0
Succinyl PE
The thin-film hydration method followed by extrusion is a common technique for preparing

liposomes.

Lipid Film Formation:

In a round-bottom flask, dissolve the desired lipids, including 16:0 Succinyl PE, a neutral

"helper" lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) to enhance
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fusogenicity, and cholesterol for stability, in a suitable organic solvent (e.g., a 2:1 v/v

mixture of chloroform and methanol). A typical molar ratio might be DOPE:16:0 Succinyl
PE:Cholesterol (e.g., 6:2:2).

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on

the inner surface of the flask.

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[9]

Hydration:

Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. The

buffer should be at a neutral pH (e.g., pH 7.4).

Vortex the flask to form multilamellar vesicles (MLVs).

Extrusion:

To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly

passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using

a lipid extruder. This process is typically performed at a temperature above the phase

transition temperature of the lipids.

Purification:

Remove the unencapsulated drug from the liposome suspension using size exclusion

chromatography or dialysis.

Characterization:

The resulting liposomes should be characterized for their size, polydispersity index (PDI),

and zeta potential using dynamic light scattering (DLS).

The encapsulation efficiency of the drug should be determined by lysing the liposomes

with a suitable detergent and quantifying the encapsulated drug using an appropriate

analytical method (e.g., HPLC or UV-Vis spectroscopy).
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Caption: Liposome preparation workflow.

Applications in Research and Drug Development
The primary application of 16:0 Succinyl PE is in the formulation of pH-sensitive liposomes for

targeted drug delivery, particularly in cancer therapy.[2] The acidic tumor microenvironment and

the low pH of endosomes provide the necessary triggers for drug release. This targeted
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approach can enhance the therapeutic efficacy of anticancer drugs while reducing their

systemic toxicity.

Furthermore, the terminal carboxyl group of 16:0 Succinyl PE can be used for the covalent

attachment of targeting ligands, such as antibodies, peptides, or aptamers, to the surface of

liposomes. This allows for active targeting of the drug delivery system to specific cells or

tissues, further improving its specificity and efficacy.

Conclusion
16:0 Succinyl PE is a versatile and valuable tool for researchers and drug development

professionals. Its well-defined chemical structure, coupled with its pH-sensitive properties,

makes it an ideal component for the rational design of advanced drug delivery systems. The

ability to create liposomes that can selectively release their payload in response to specific

physiological cues holds great promise for the development of more effective and less toxic

therapies for a variety of diseases. This technical guide provides a foundational understanding

of 16:0 Succinyl PE to aid in its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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